molecular formula C5H7N3O B13995374 1-(4-Amino-1H-pyrazol-1-yl)ethanone

1-(4-Amino-1H-pyrazol-1-yl)ethanone

Cat. No.: B13995374
M. Wt: 125.13 g/mol
InChI Key: LPFLYVFKEAVUQZ-UHFFFAOYSA-N
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Description

1-(4-Amino-1H-pyrazol-1-yl)ethanone is a heterocyclic compound that features a pyrazole ring substituted with an amino group and an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Amino-1H-pyrazol-1-yl)ethanone can be synthesized through several methods. One common approach involves the reaction of 4-amino-1H-pyrazole with ethanone derivatives under controlled conditions. The reaction typically requires a catalyst and may be carried out in solvents such as acetonitrile or ethanol .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Amino-1H-pyrazol-1-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyrazoles, alcohol derivatives, and oxides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(4-Amino-1H-pyrazol-1-yl)ethanone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the production of dyes, pharmaceuticals, and agrochemicals

Mechanism of Action

The mechanism of action of 1-(4-Amino-1H-pyrazol-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The amino group and the pyrazole ring play crucial roles in its biological activity. The compound can inhibit certain enzymes or interact with cellular receptors, leading to various biological effects .

Comparison with Similar Compounds

  • 1-(1H-pyrazol-4-yl)ethanone
  • 1-(4,5-dihydro-1H-pyrazol-1-yl)ethanone
  • 1-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone

Uniqueness: 1-(4-Amino-1H-pyrazol-1-yl)ethanone is unique due to the presence of the amino group, which imparts distinct chemical reactivity and biological activity compared to other pyrazole derivatives. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C5H7N3O

Molecular Weight

125.13 g/mol

IUPAC Name

1-(4-aminopyrazol-1-yl)ethanone

InChI

InChI=1S/C5H7N3O/c1-4(9)8-3-5(6)2-7-8/h2-3H,6H2,1H3

InChI Key

LPFLYVFKEAVUQZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C=C(C=N1)N

Origin of Product

United States

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